Ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate
Description
Ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate is a chemical compound with the molecular formula C18H13ClFNO4S and a molecular weight of 393.81 g/mol . It belongs to the class of quinoline derivatives and is characterized by the presence of a chloro, fluorosulfonyl, and ethyl ester functional groups .
Properties
CAS No. |
64415-12-9 |
|---|---|
Molecular Formula |
C18H13ClFNO4S |
Molecular Weight |
393.8 g/mol |
IUPAC Name |
ethyl 4-chloro-2-(4-fluorosulfonylphenyl)quinoline-6-carboxylate |
InChI |
InChI=1S/C18H13ClFNO4S/c1-2-25-18(22)12-5-8-16-14(9-12)15(19)10-17(21-16)11-3-6-13(7-4-11)26(20,23)24/h3-10H,2H2,1H3 |
InChI Key |
IAEGOMJZXABRBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2Cl)C3=CC=C(C=C3)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro group: Chlorination of the quinoline core can be done using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Sulfonylation: The fluorosulfonyl group is introduced by reacting the intermediate with fluorosulfonyl chloride (FSO2Cl) under controlled conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluorosulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Hydrolysis: Formation of 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylic acid.
Scientific Research Applications
Ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-2-(4-methylsulfonylphenyl)-6-quinolinecarboxylate
- Ethyl 4-chloro-2-(4-nitrophenyl)-6-quinolinecarboxylate
- Ethyl 4-chloro-2-(4-aminophenyl)-6-quinolinecarboxylate
Uniqueness
Ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Biological Activity
Ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate (CAS No. 64415-12-9) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a quinoline core with an ethyl ester functional group, a chloro substituent, and a fluorosulfonyl phenyl moiety. The molecular formula is , with a molecular weight of approximately 393.81 g/mol .
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The compound's structure allows for potential interactions with various biological targets, particularly in cancer therapy.
- Mechanism of Action :
- Case Studies :
Binding Affinities
This compound's binding affinities to various targets have been assessed using molecular docking studies. These studies reveal that the compound can bind effectively to active sites of key proteins involved in cancer progression, suggesting a mechanism for its therapeutic potential.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features | Uniqueness |
|---|---|---|---|
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | C₁₁H₁₃ClN₂O₂S | Contains a pyrimidine instead of quinoline | Different heterocyclic structure |
| Ethyl 4-chloroquinoline-6-carboxylate | C₁₁H₁₀ClN₁O₂ | Lacks fluorosulfonic group | Simpler structure without sulfonation |
| 4-Chloro-2-(4-fluorophenyl)quinoline | C₁₅H₁₀ClFN | Contains fluorophenyl but no sulfonic acid | Absence of carboxylic acid functionality |
The structural complexity of this compound may enhance its biological activity compared to simpler analogs, potentially allowing for more specific interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
